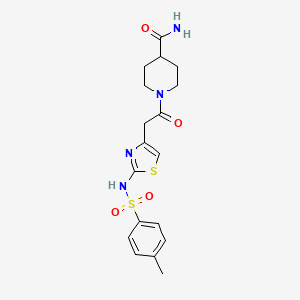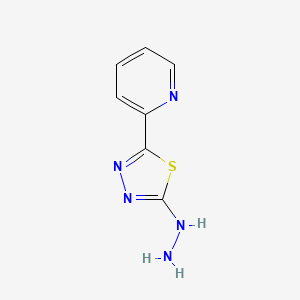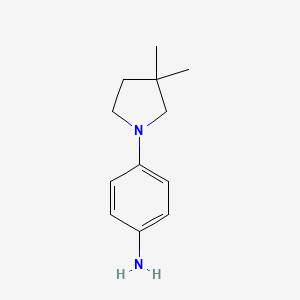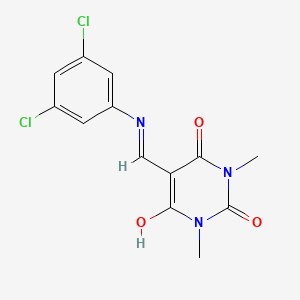
p-Tolyloxy-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2,5-Dioxo-pyrrolidin-1-yl)-acetic acid” has a CAS Number: 5626-41-5 and a molecular weight of 157.13 . It’s a solid substance with a melting point of 117-120°C .
Molecular Structure Analysis
The molecular structure of “(2,5-Dioxo-pyrrolidin-1-yl)-acetic acid” is represented by the linear formula: C6H7NO4 .Physical And Chemical Properties Analysis
“(2,5-Dioxo-pyrrolidin-1-yl)-acetic acid” is a solid substance with a melting point of 117-120°C . Its molecular weight is 157.13 .Applications De Recherche Scientifique
Anticonvulsant Research
This compound has been used in the synthesis of new anticonvulsants . A series of hybrid pyrrolidine-2,5-dione derivatives, which include this compound, have shown potent anticonvulsant properties . They have demonstrated broad-spectrum activity in widely accepted animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Pain Management
The compound has also shown effectiveness in pain models . It has been proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Inhibition of Calcium Currents
Studies have shown that the compound’s mechanism of action likely involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
Metabolic Stability
The compound has demonstrated high metabolic stability on human liver microsomes . This property is important for the development of new drugs, as it can affect the drug’s pharmacokinetics and bioavailability.
Negligible Hepatotoxicity
The compound has shown negligible hepatotoxicity . This is a desirable property for any potential drug, as it reduces the risk of liver damage.
Weak Inhibition of Cytochrome P450 Isoforms
The compound has shown relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . This is important because these enzymes play a crucial role in drug metabolism, and their inhibition can lead to drug-drug interactions.
Use in Derivatizing Peptides, Antibodies, and Amine Coated Surfaces
The compound, being an NHS ester, is amine reactive and can be used for derivatizing peptides, antibodies, and amine coated surfaces .
Use in Antibody-Drug-Conjugation (ADC)
The compound has been used as a linker in antibody-drug-conjugation (ADC) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to target specific receptors and pathways, modulating cellular processes and promoting desired therapeutic outcomes .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
It is known that the compound can modulate various cellular processes, which suggests that it may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to exhibit high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties can impact the bioavailability of the compound.
Result of Action
It is known that the compound can modulate various cellular processes, which suggests that it may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-9-2-4-10(5-3-9)18-8-13(17)19-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPLZSBNMRYGIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclobutyl-6-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2359812.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2359819.png)

![4-(diethylsulfamoyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2359821.png)
![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359823.png)



![5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2359830.png)

![5-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359833.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate](/img/structure/B2359834.png)
![4-Acetyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2359835.png)